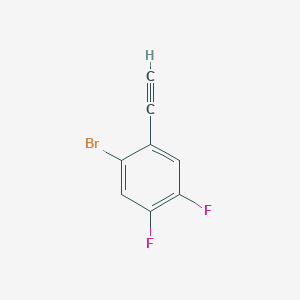

1-Bromo-2-ethynyl-4,5-difluorobenzene

Description

1-Bromo-2-ethynyl-4,5-difluorobenzene is a halogenated aromatic compound with the molecular formula C8H3BrF2 and a molecular weight of 217.01 g/mol . This compound is characterized by the presence of bromine, ethynyl, and two fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1-bromo-2-ethynyl-4,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZHPTDWJPTUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-4,5-difluorobenzene can be synthesized through various methods. One common approach involves the bromination of 2-ethynyl-4,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethynyl-4,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions like Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes or alkenes.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper iodide, bases (e.g., triethylamine), solvents (e.g., toluene, DMF).

Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ethanol, ether).

Major Products:

Substitution Reactions: Substituted benzene derivatives.

Coupling Reactions: Biaryl or alkyne derivatives.

Oxidation and Reduction Reactions: Ketones, carboxylic acids, alkanes, or alkenes.

Scientific Research Applications

Antimicrobial Agents

1-Bromo-2-ethynyl-4,5-difluorobenzene serves as an important building block in the development of antimicrobial agents. Its structure allows for modifications that enhance biological activity against a range of pathogens. For instance, research has shown that derivatives of this compound can exhibit broad-spectrum antimicrobial properties, making them valuable in the pharmaceutical industry .

Anti-cancer Compounds

The compound has also been utilized in the synthesis of anti-cancer drugs. Its ability to undergo further chemical transformations enables the creation of complex structures that are essential for developing effective therapeutic agents. Studies indicate that derivatives synthesized from this compound have shown promising results in preclinical trials for cancer treatment .

Nonlinear Optical Materials

In material science, this compound is explored for its potential use in nonlinear optical materials. These materials are crucial for applications such as frequency conversion and optical switching. The unique electronic properties imparted by the difluoro substituents enhance the nonlinear optical response, making them suitable candidates for advanced photonic devices .

Polymer Chemistry

This compound is also used as a monomer in polymer chemistry, contributing to the development of polymers with specific functionalities. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, which are essential for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions . The bromine atom and ethynyl group facilitate these reactions by providing reactive sites for nucleophiles and catalysts. The compound’s effects are mediated through the formation of intermediates and transition states that lead to the desired products.

Comparison with Similar Compounds

1-Bromo-2,4-difluorobenzene: Similar structure but lacks the ethynyl group, leading to different reactivity and applications.

2,5-Difluorobromobenzene: Similar halogenation pattern but different substitution positions, affecting its chemical behavior.

1-Bromo-3,5-difluorobenzene: Different substitution pattern, influencing its reactivity and use in synthesis.

Uniqueness: 1-Bromo-2-ethynyl-4,5-difluorobenzene is unique due to the presence of both ethynyl and bromine groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industry.

Biological Activity

1-Bromo-2-ethynyl-4,5-difluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H4BrF2

- Molecular Weight : 235.02 g/mol

- CAS Number : 2229466-25-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a potential candidate for nucleophilic substitution reactions in biological systems.

Target Interactions

This compound has shown activity against several biological targets:

- Enzymatic Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.

Biological Activity Data

Case Study 1: Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The compound demonstrated significant inhibitory effects against methicillin-sensitive Staphylococcus aureus (MSSA). The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation, the effects of this compound on cytochrome P450 enzymes were assessed. The compound was found to act as a competitive inhibitor, affecting the metabolism of xenobiotics. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in drug development contexts.

Research Findings

Recent findings suggest that the unique structural characteristics of this compound contribute to its biological activity. The presence of the ethynyl group is believed to enhance its reactivity and interaction with biological targets. Additionally, the fluorine atoms may influence lipophilicity and membrane permeability, facilitating cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.